molecular formula C13H9F3 B1334356 3-(Trifluoromethyl)biphenyl CAS No. 366-04-1

3-(Trifluoromethyl)biphenyl

Cat. No. B1334356
CAS RN: 366-04-1
M. Wt: 222.2 g/mol
InChI Key: IEEZJIBNKVIUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H9F3 . It is a derivative of biphenyl, where one hydrogen atom is replaced by a trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethylated compounds, including 3-(Trifluoromethyl)biphenyl, is a significant area of research due to the importance of the CF3 group . A strategy for the trifluoromethylation reaction using trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis has been reported . This method allows for a scalable and operationally simple trifluoromethylation .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)biphenyl consists of a biphenyl core with a trifluoromethyl group attached . The average mass of the molecule is 222.206 Da .


Chemical Reactions Analysis

Trifluoromethylation reactions are crucial for introducing the CF3 group into various organic molecules . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)biphenyl include a molecular weight of 222.206 Da . More specific properties such as boiling point, density, and others are not explicitly mentioned in the retrieved sources.

Safety and Hazards

3-(Trifluoromethyl)biphenyl can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .

Future Directions

The development of efficient and versatile methods for introducing the CF3 group into various organic molecules, including 3-(Trifluoromethyl)biphenyl, is an active area of research . The focus is on scalable, inexpensive, and operationally simple protocols for fluorine incorporation, which is of utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .

properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEZJIBNKVIUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396619
Record name 1-phenyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)biphenyl

CAS RN

366-04-1
Record name 1-phenyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)biphenyl
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)biphenyl
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)biphenyl
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)biphenyl
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)biphenyl
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.